2-(1H-pyrazol-4-yl)acetaldehyde
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Overview
Description
2-(1H-pyrazol-4-yl)acetaldehyde is an organic compound that belongs to the pyrazole family, which is characterized by a five-membered ring containing two adjacent nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and medicine. The presence of both an aldehyde group and a pyrazole ring in its structure makes it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)acetaldehyde typically involves the condensation of pyrazole-4-carbaldehyde with appropriate reagents. One common method is the reaction of pyrazole-4-carbaldehyde with ethyl formate in the presence of a base, such as sodium ethoxide, to yield the desired compound . Another approach involves the use of chloro(trimethyl)silane in pyridine at elevated temperatures to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can be employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: 2-(1H-pyrazol-4-yl)acetic acid.
Reduction: 2-(1H-pyrazol-4-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
2-(1H-pyrazol-4-yl)acetaldehyde has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)acetaldehyde involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . Additionally, the aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to the modulation of protein function .
Comparison with Similar Compounds
Similar Compounds
2-(1H-pyrazol-4-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde group.
2-(1H-pyrazol-4-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
2-(1H-pyrazol-4-yl)-1H-benzimidazole: Contains both a pyrazole and benzimidazole ring.
Uniqueness
2-(1H-pyrazol-4-yl)acetaldehyde is unique due to the presence of both an aldehyde group and a pyrazole ring, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis. Its ability to form covalent bonds with nucleophilic residues in proteins also distinguishes it from other similar compounds.
Properties
Molecular Formula |
C5H6N2O |
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Molecular Weight |
110.11 g/mol |
IUPAC Name |
2-(1H-pyrazol-4-yl)acetaldehyde |
InChI |
InChI=1S/C5H6N2O/c8-2-1-5-3-6-7-4-5/h2-4H,1H2,(H,6,7) |
InChI Key |
LBDILIFKEONERK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1)CC=O |
Origin of Product |
United States |
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